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Compound of Interest

Compound Name:
7-Hydroxy-beta-carboline-1-

propionic acid

CAS No.: 215934-15-9

Cat. No.: B3034739 Get Quote

CAS: 215934-15-9 Synonyms: 3-(7-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid; 7-OH-

βC-1-propionic acid Document Type: Technical Reference & Experimental Guide Version: 1.0

Part 1: Executive Summary & Core Significance
7-Hydroxy-beta-carboline-1-propionic acid (CAS 215934-15-9) is a functionalized tricyclic

alkaloid belonging to the β-carboline family.[1] Distinguished by the presence of a hydroxyl

group at the C7 position and a propionic acid moiety at the C1 position, this compound serves

as a critical reference standard in natural product chemistry and a versatile scaffold in

medicinal chemistry.

Unlike simple β-carbolines (e.g., Harmane, Norharmane) which are lipophilic, the C1-propionic

acid side chain introduces amphiphilic character and a handle for bioconjugation, while the 7-

hydroxyl group significantly alters its electronic and fluorescence properties. It is primarily

utilized in three domains:

Fluorescence Spectroscopy: As a pH-sensitive fluorophore and metabolic marker.

Pharmacology: As a ligand for the benzodiazepine binding site of GABA-A receptors and an

inhibitor of monoamine oxidase (MAO).
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Chemical Biology: As a synthetic intermediate for generating complex indole alkaloids found

in fungi (e.g., Cortinarius species).

Part 2: Chemical Identity & Physicochemical
Profile[1][2][3]
Identification Data[2][4]

Parameter Specification

CAS Number 215934-15-9

IUPAC Name
3-(7-hydroxy-9H-pyrido[3,4-b]indol-1-

yl)propanoic acid

Molecular Formula C₁₄H₁₂N₂O₃

Molecular Weight 256.26 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
DMSO (>10 mg/mL), MeOH (Moderate), Water

(Low, pH dependent)

pKa (Calculated)
~9.5 (Phenolic OH), ~4.5 (Carboxylic Acid), ~5.2

(Pyridine N)

Spectral Characteristics (Fluorescence)
The 7-hydroxyl substitution induces a bathochromic shift compared to unsubstituted β-

carbolines. The fluorescence is highly pH-dependent due to the phenolic proton equilibrium.

Excitation Max: ~340–360 nm

Emission Max: ~430–460 nm (Cyan-Blue region)

Quantum Yield: High in organic solvents; quenched in aqueous buffers at neutral pH due to

excited-state proton transfer (ESPT).

Part 3: Synthesis & Production Logic
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Retrosynthetic Analysis
The most robust route to C1-substituted β-carbolines is the Pictet-Spengler condensation

followed by oxidative dehydrogenation. For CAS 215934-15-9, the precursors are a serotonin

derivative (5-hydroxytryptamine equivalent) and a succinic semialdehyde derivative.
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Figure 1: Synthetic pathway via modified Pictet-Spengler cyclization.

Critical Synthetic Considerations
Oxidation Step: The transition from the tetrahydro-β-carboline (THBC) to the fully aromatic β-

carboline is critical. Using Pd/C in refluxing xylene or DDQ (2,3-Dichloro-5,6-dicyano-1,4-

benzoquinone) is preferred over KMnO₄ to prevent over-oxidation of the propionic side

chain.

Protection Strategy: The 7-hydroxyl group is reactive. Starting with 5-benzyloxytryptamine

prevents side reactions during the cyclization and allows for clean deprotection via catalytic

hydrogenation or acid hydrolysis in the final step.

Part 4: Analytical Characterization & Quality Control
HPLC-FLD Method (Fluorescence Detection)
Due to the compound's native fluorescence, HPLC-FLD is superior to UV-Vis for sensitivity,

capable of detecting femtomole quantities in biological matrices.

Protocol:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 60% B over 15 minutes.

Detection: Excitation: 300 nm | Emission: 435 nm.

Flow Rate: 1.0 mL/min.

NMR Interpretation (Diagnostic Signals)
Indole NH: Singlet at ~11.2 ppm (DMSO-d6).

C1-Propionic Chain: Two triplets at ~2.8 ppm and ~3.1 ppm, corresponding to the methylene

protons linking the aromatic core to the carboxylic acid.

Aromatic Region: The C7-OH substitution pattern creates a distinct coupling pattern (d, d, s)

for the A-ring protons, differing from the standard unsubstituted β-carboline.

Part 5: Biological & Pharmacological Context[1][6]
Mechanism of Action
The β-carboline core is a "privileged scaffold" in medicinal chemistry.

DNA Intercalation: The planar tricyclic system intercalates into DNA base pairs, inhibiting

Topoisomerase I/II. This confers the cytotoxicity noted in biological screenings.

GABA-A Receptor Modulation: 7-oxygenated β-carbolines often act as inverse agonists or

antagonists at the benzodiazepine site, potentially modulating anxiety and seizure

thresholds.

MAO Inhibition: It functions as a reversible inhibitor of Monoamine Oxidase A (MAO-A),

preventing the breakdown of serotonin and norepinephrine.

Signaling Interaction Map
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Figure 2: Pharmacological interaction network and downstream effects.

Part 6: Experimental Handling & Protocols
Storage & Stability

Light Sensitivity:CRITICAL. As a fluorophore, this compound is susceptible to

photodegradation. Store in amber vials wrapped in aluminum foil.

Temperature: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

Oxidation: The 7-hydroxyl group is prone to oxidation at high pH. Maintain stock solutions in

slightly acidic or neutral buffers.

Protocol: Preparation of 10 mM Stock Solution
Weigh 2.56 mg of CAS 215934-15-9.[2]

Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
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Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

Aliquot into light-protected tubes (50 µL each) to avoid freeze-thaw cycles.

Usage: Dilute 1:1000 into assay buffer (PBS) for a working concentration of 10 µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Bis(2,6-diisopropylphenyl)carbodiimide | CAS:2162-74-5 | High Purity | Manufacturer
BioCrick [biocrick.com]

2. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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